molecular formula C31H42N6O7 B1667493 BQ-123 CAS No. 136553-81-6

BQ-123

Cat. No.: B1667493
CAS No.: 136553-81-6
M. Wt: 610.7 g/mol
InChI Key: VYCMAAOURFJIHD-PJNXIOHISA-N
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Mechanism of Action

BQ-123, also known as cyclo(Trp-Asp-Pro-Val-Leu) or Cyclo(D-trp-D-asp-pro-D-val-leu), is a cyclic pentapeptide that has been extensively studied for its biological activity .

Target of Action

This compound is a potent and selective antagonist of the endothelin A (ET A) receptor . The ET A receptor is one of the receptors for endothelins, peptides that play a key role in vasoconstriction, vasodilation, bronchoconstriction, and cell proliferation .

Mode of Action

This compound works by binding to the ET A receptor, thereby inhibiting the action of endothelin-1, a potent vasoconstrictor . By blocking the ET A receptor, this compound prevents endothelin-1 from exerting its effects, leading to a decrease in vasoconstriction and a potential decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin pathway. Endothelins are peptides that bind to endothelin receptors, leading to a variety of physiological effects. By antagonizing the ET A receptor, this compound disrupts this pathway, potentially leading to a decrease in vasoconstriction and blood pressure .

Pharmacokinetics

It is known that this compound has some ability to cross the blood-brain barrier .

Result of Action

This compound has been shown to inhibit endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells . It has also been found to lower blood pressure in different rat models of hypertension . In addition, this compound has been investigated for the basic science and treatment of Coronary Artery Disease, Aorto-coronary Bypass Grafting, and ST-Elevation Myocardial Infarction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to cross the blood-brain barrier suggests that it may be affected by factors that influence this barrier’s permeability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

BQ-123 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis of this compound are D-tryptophan, D-aspartic acid, L-proline, D-valine, and L-leucine . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

BQ-123 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BQ-123 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure and function of endothelin receptors.

    Biology: Employed in research on cell signaling pathways involving endothelin-1.

    Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, heart failure, and renal diseases.

    Industry: Utilized in the development of new drugs targeting endothelin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its high selectivity for endothelin receptor type A, making it a valuable tool for studying the specific functions of this receptor. Unlike dual antagonists such as bosentan, this compound provides more precise insights into the role of endothelin receptor type A in various physiological and pathological processes .

Properties

IUPAC Name

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCMAAOURFJIHD-PJNXIOHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929476
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136553-81-6
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ-123
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclo(Trp-Asp-Pro-Val-Leu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BQ-123
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: BQ-123 acts as a competitive antagonist of the ETA receptor. This means it binds to the receptor at the same site as ET-1 but does not activate it, effectively blocking the downstream effects of ET-1. []

A: By blocking ETA receptor activation, this compound inhibits ET-1-mediated vasoconstriction, leading to vasodilation and a reduction in blood pressure. [, ] Additionally, this compound has been shown to reduce proteinuria and arterial stiffness, potentially through both blood pressure-dependent and -independent mechanisms. []

A: Studies suggest that this compound's vasodilatory effects may involve NO release. Blocking NO synthase with L-NG-nitroarginine methyl ester (L-NAME) eliminates the decrease in mean arterial pressure observed during rest periods after restraint stress in both this compound-treated and control rats. []

A: Research suggests that this compound's opposition to hypoxic pulmonary vasoconstriction involves adenosine triphosphate–sensitive (KATP), voltage-gated (Kv), and large conductance Ca2+-activated (BKCa) potassium channels. Blocking these channels with specific inhibitors partially opposes the inhibitory effects of this compound on hypoxic pressure response. []

ANone: The molecular formula of this compound is C31H39N7O7. Its molecular weight is 617.7 g/mol.

ANone: While the provided research papers do not offer detailed spectroscopic data, this compound's structure has been confirmed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry in previous studies.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various storage conditions.

ANone: this compound is a receptor antagonist and does not possess intrinsic catalytic activity. Its primary function is to inhibit the activity of the ETA receptor.

ANone: While the provided papers do not detail specific computational studies, researchers have utilized computational tools like molecular docking and molecular dynamics simulations to understand this compound's binding interactions with the ETA receptor in separate studies.

ANone: Although specific SAR studies are not presented in the provided papers, it is known that even slight alterations in the amino acid sequence or chirality of this compound can significantly affect its binding affinity and selectivity for ETA over ETB receptors.

ANone: The provided research papers mainly focus on the acute effects of this compound and do not provide details on formulation strategies to improve its stability, solubility, or bioavailability.

ANone: The provided research papers focus on the pharmacological and physiological effects of this compound in experimental settings. Therefore, they do not contain specific information about SHE regulations.

A: Studies in rats show that this compound is rapidly cleared from plasma, with a high total body clearance comparable to the hepatic blood flow rate. [] Within an hour after intravenous injection, a significant portion of the administered dose is excreted intact in the bile. []

A: In vivo research using animal models, primarily rodents and canines, demonstrates that this compound effectively attenuates ET-1-induced vasoconstriction in various vascular beds, including the pulmonary, coronary, and renal circulations. [, , , ] It also reduces infarct size in a canine model of coronary occlusion and reperfusion, suggesting a protective role against ischemic injury. []

A: Studies in rats demonstrate that this compound treatment can reduce skeletal muscle injury and apoptosis following limb ischemia-reperfusion. [, ] This protective effect is associated with decreased levels of markers of muscle damage (LDH, CK, MDA) and increased levels of nitric oxide (NO), suggesting a role in mitigating oxidative stress and inflammation. [, ]

A: Research in rat models suggests that this compound may influence pain processing. Repeated central administration of this compound alleviates mechanical allodynia (increased sensitivity to touch) after sciatic nerve ligation, a model of neuropathic pain. [, ]

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